molecular formula C28H32N4O5S B11599708 4-{2-amino-3-cyano-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide

4-{2-amino-3-cyano-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide

Cat. No.: B11599708
M. Wt: 536.6 g/mol
InChI Key: NLXAEFABEYDDRE-UHFFFAOYSA-N
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Description

4-{2-amino-3-cyano-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide is a complex organic compound with a unique structure that includes various functional groups such as amino, cyano, methoxy, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-amino-3-cyano-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the methoxy group can yield aldehydes, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

4-{2-amino-3-cyano-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The quinoline core may also interact with DNA or proteins, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonamides, such as:

Uniqueness

What sets 4-{2-amino-3-cyano-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H32N4O5S

Molecular Weight

536.6 g/mol

IUPAC Name

4-[2-amino-3-cyano-4-(3-methoxy-4-propan-2-yloxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C28H32N4O5S/c1-16(2)37-23-11-6-17(12-24(23)36-5)25-20(15-29)27(30)32(18-7-9-19(10-8-18)38(31,34)35)21-13-28(3,4)14-22(33)26(21)25/h6-12,16,25H,13-14,30H2,1-5H3,(H2,31,34,35)

InChI Key

NLXAEFABEYDDRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N)OC

Origin of Product

United States

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